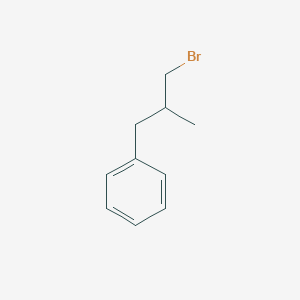

(3-Bromo-2-methylpropyl)benzene

Description

BenchChem offers high-quality (3-Bromo-2-methylpropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-methylpropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYMVZYEHYEORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and synthesis of (3-Bromo-2-methylpropyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

(3-Bromo-2-methylpropyl)benzene, with the CAS number 68996-14-5, is a halogenated alkylbenzene.[1][2] While extensive experimental data for this specific compound is limited, its properties can be predicted based on the characteristics of similar molecules.[1] It is anticipated to be a colorless liquid, insoluble in water but soluble in common organic solvents.[1]

| Property | Value |

| CAS Number | 68996-14-5 |

| Molecular Formula | C₁₀H₁₃Br[1][3] |

| Molecular Weight | 213.11 g/mol [1] |

| Appearance | Colorless liquid (predicted)[1] |

| Boiling Point | Data not available[1] |

| Melting Point | Data not available[1] |

| Density | Data not available[1] |

| Solubility | Insoluble in water; soluble in organic solvents (predicted)[1] |

| InChI Key | RMYMVZYEHYEORU-UHFFFAOYSA-N[1][3] |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring and the protons on the 2-methylpropyl chain. The chemical shifts and splitting patterns would provide detailed structural information about the connectivity of the atoms.[1] |

| ¹³C NMR | Unique signals for each carbon atom, including those in the aromatic ring and the aliphatic side chain.[1] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would offer further structural clues.[1] |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for both the aromatic and aliphatic hydrogens, C=C stretching from the aromatic ring, and a distinct C-Br stretching vibration.[1] |

Reactivity and Chemical Behavior

Halogenated alkylbenzenes like (3-Bromo-2-methylpropyl)benzene are valuable intermediates in organic synthesis due to the reactivity imparted by the halogen atom.[1] The bromine atom serves as an excellent leaving group, making the compound susceptible to various chemical transformations.

Nucleophilic Substitution Reactions

(3-Bromo-2-methylpropyl)benzene can undergo nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.[1] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, and the solvent used.[1]

Caption: Nucleophilic substitution pathways for (3-Bromo-2-methylpropyl)benzene.

Cross-Coupling Reactions

This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

Synthesis

The synthesis of (3-Bromo-2-methylpropyl)benzene can be achieved through the bromination of the corresponding alkylbenzene. A common method for aliphatic bromination involves the reaction of (2-methylpropyl)benzene with hydrogen bromide (HBr) in the presence of peroxides.[1] This reaction proceeds via a radical mechanism to yield the desired product.[1]

Caption: Synthesis of (3-Bromo-2-methylpropyl)benzene.

Experimental Protocol: Aliphatic Bromination

The following is a generalized experimental protocol for the radical bromination of an alkylbenzene.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (2-methylpropyl)benzene in a suitable inert solvent.

-

Initiation: Add a radical initiator, such as a peroxide, to the solution.

-

Addition of HBr: Slowly add hydrogen bromide to the reaction mixture through the dropping funnel. The reaction may need to be initiated with gentle heating or UV light.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture, separate the organic layer, and wash it with a suitable aqueous solution to remove any unreacted HBr and initiator byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure (3-Bromo-2-methylpropyl)benzene.

Safety and Handling

As with many brominated organic compounds, (3-Bromo-2-methylpropyl)benzene should be handled with appropriate safety precautions. While specific toxicity data is not available, similar compounds can cause skin and eye irritation.[4][5] It is recommended to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[6][7]

Applications in Research and Development

The unique chemical properties of (3-Bromo-2-methylpropyl)benzene make it a valuable compound in several areas of research.

-

Medicinal Chemistry: The bromine atom can act as a handle for further molecular modifications, allowing for the synthesis of a diverse range of derivatives to optimize drug candidates.[1] The ability of bromine to participate in halogen bonding can also be exploited in rational drug design.[1]

-

Materials Science: The introduction of a bromine atom can alter the physical and electronic properties of organic materials, making them suitable for applications in fields such as organic electronics.[1]

References

- 1. (3-Bromo-2-methylpropyl)benzene | 68996-14-5 | Benchchem [benchchem.com]

- 2. (3-Bromo-2-methylpropyl)benzene | CAS#:68996-14-5 | Chemsrc [chemsrc.com]

- 3. PubChemLite - (3-bromo-2-methylpropyl)benzene (C10H13Br) [pubchemlite.lcsb.uni.lu]

- 4. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. (1-Bromo-2-methylpropyl)benzene - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: (3-Bromo-2-methylpropyl)benzene

CAS Number: 68996-14-5

This technical guide provides a comprehensive overview of (3-Bromo-2-methylpropyl)benzene, geared towards researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile chemical intermediate.

Disclaimer: Experimental data for (3-Bromo-2-methylpropyl)benzene is limited in publicly available literature. Much of the quantitative data presented is predicted and should be used as a guideline pending experimental verification.

Physicochemical and Spectroscopic Data

The properties of (3-Bromo-2-methylpropyl)benzene are summarized below. Physical properties are largely predicted based on the characteristics of similar alkylbenzenes, while spectroscopic data is inferred from the analysis of representative halogenated alkylbenzenes[1].

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68996-14-5 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons (phenyl group) are expected in the downfield region (δ 6.5-8.0 ppm). Aliphatic protons of the 3-bromo-2-methylpropyl side chain will appear upfield, with the methyl group likely showing as a doublet[1]. |

| ¹³C NMR | Carbon signals for the benzene ring are anticipated between δ 125-140 ppm. The aliphatic carbons will be in the upfield region, with the carbon bonded to the bromine atom being the most downfield of the aliphatic carbons due to the electronegativity of bromine[1]. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity are expected due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br)[1]. |

| Infrared (IR) Spectroscopy | Expected absorptions include C-H stretching for aromatic and aliphatic hydrogens, C=C stretching for the aromatic ring, and a characteristic C-Br stretching vibration[1]. |

Synthesis and Experimental Protocols

(3-Bromo-2-methylpropyl)benzene can be synthesized via the radical bromination of (2-methylpropyl)benzene. This method allows for the selective bromination of the alkyl chain[1].

Representative Synthesis Protocol: Radical Bromination

This protocol is a representative procedure based on general methods for aliphatic bromination.

Materials:

-

(2-methylpropyl)benzene

-

Hydrogen bromide (HBr)

-

A radical initiator (e.g., benzoyl peroxide)

-

An inert solvent (e.g., carbon tetrachloride or acetonitrile)

-

A light source (if using photochemical initiation)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve (2-methylpropyl)benzene in the chosen inert solvent.

-

Add a catalytic amount of the radical initiator.

-

Heat the mixture to reflux.

-

Slowly add a solution of hydrogen bromide in the same solvent through the dropping funnel. For photochemical initiation, irradiate the mixture with a suitable lamp.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure (3-Bromo-2-methylpropyl)benzene.

Caption: Synthesis workflow for (3-Bromo-2-methylpropyl)benzene.

Chemical Reactivity and Signaling Pathways

The presence of a bromine atom on the alkyl side chain makes (3-Bromo-2-methylpropyl)benzene a versatile intermediate in organic synthesis. It is a key substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions[1].

Nucleophilic Substitution Reactions

The polarized carbon-bromine bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature[1].

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, which is crucial in the synthesis of complex molecules for drug discovery[1].

Caption: General reactivity pathways of (3-Bromo-2-methylpropyl)benzene.

Applications in Drug Development

Halogenated organic compounds are significant in medicinal chemistry. The introduction of a bromine atom can modulate a molecule's biological activity and pharmacokinetic properties. The bromine atom can also serve as a "handle" for further chemical modifications to optimize drug candidates[1]. While there are no specific biological activities reported for (3-Bromo-2-methylpropyl)benzene itself, its structure makes it a valuable scaffold for the synthesis of new chemical entities for drug discovery programs. The ability of bromine to form halogen bonds can also be exploited in rational drug design to enhance binding affinity to biological targets[1].

Conclusion

(3-Bromo-2-methylpropyl)benzene is a valuable, though not extensively studied, chemical intermediate. Its utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations. While there is a lack of comprehensive experimental data, its predicted properties and known reactivity of similar compounds suggest its potential as a building block in the synthesis of novel organic molecules for research, particularly in the fields of medicinal chemistry and materials science. Further experimental characterization of this compound is warranted to fully explore its potential.

References

Physical and chemical properties of (3-Bromo-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene of significant interest in organic synthesis. Its structure, featuring a bromine atom on the alkyl side chain, renders it a versatile precursor for a variety of chemical transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and elimination reactions, while the benzene ring can undergo electrophilic substitution, allowing for diverse molecular modifications. This guide provides a comprehensive overview of the known physical and chemical properties of (3-Bromo-2-methylpropyl)benzene, its synthesis, and its reactivity, with a focus on its potential applications in research and drug development. It is important to note that while theoretical data and information on similar compounds are available, specific experimental data for (3-Bromo-2-methylpropyl)benzene is limited.

Physicochemical Properties

The empirical data for (3-Bromo-2-methylpropyl)benzene is not extensively reported in the literature. The following tables summarize the available and predicted physicochemical properties.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| CAS Number | 68996-14-5 | [1] |

| Appearance | Colorless liquid (predicted) | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | [1][2] |

Table 2: Predicted and Comparative Physical Properties

| Property | (3-Bromo-2-methylpropyl)benzene (Predicted/Comparative) | Notes |

| Boiling Point | Data not available | For the isomer (1-Bromo-2-methylpropyl)benzene, the boiling point is reported as 228.8 °C at 760 mmHg. |

| Melting Point | Data not available | - |

| Density | Data not available | For the isomer (1-Bromo-2-methylpropyl)benzene, the density is reported as 1.3 g/cm³. |

Synthesis and Experimental Protocols

The synthesis of (3-Bromo-2-methylpropyl)benzene can be achieved through the bromination of (2-methylpropyl)benzene. A common method for such aliphatic bromination is radical bromination.

General Experimental Protocol: Radical Bromination of an Alkylbenzene

Objective: To synthesize an alkyl-brominated benzene derivative from the corresponding alkylbenzene. This protocol is a representative method and may require optimization for the specific synthesis of (3-Bromo-2-methylpropyl)benzene.

Materials:

-

(2-methylpropyl)benzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-methylpropyl)benzene in CCl₄.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) or AIBN to the solution.

-

Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated NaHCO₃ solution, followed by water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized (3-Bromo-2-methylpropyl)benzene can be confirmed using various spectroscopic techniques:

-

¹H NMR: Expected to show signals for the aromatic protons, the methine proton, the methylene protons adjacent to the bromine and the benzene ring, and the methyl protons.

-

¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Applications

(3-Bromo-2-methylpropyl)benzene is a valuable intermediate in organic synthesis due to the reactivity of the carbon-bromine bond. It can serve as a substrate in a variety of reactions, making it a useful building block for more complex molecules.

Nucleophilic Substitution and Elimination Reactions

As a primary alkyl halide, (3-Bromo-2-methylpropyl)benzene can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature.

-

Sₙ2 Reactions: Favored by strong, small nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

-

Sₙ1 Reactions: Less likely for a primary halide unless a carbocation rearrangement can lead to a more stable carbocation.

-

E2 Reactions: Favored by strong, sterically hindered bases. This pathway leads to the formation of an alkene.

-

E1 Reactions: Competes with Sₙ1 reactions and is favored by weak bases and polar protic solvents.

The interplay between these reaction pathways is a key consideration in synthetic design.

Cross-Coupling Reactions

Halogenated alkylbenzenes are important substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. (3-Bromo-2-methylpropyl)benzene can potentially be used in such reactions to couple the alkylbenzene moiety with other organic fragments.

Safety and Handling

As with all brominated organic compounds, (3-Bromo-2-methylpropyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene with significant potential as a versatile building block in organic synthesis. Its reactivity, primarily centered around the carbon-bromine bond, allows for its participation in a wide range of chemical transformations including nucleophilic substitution, elimination, and cross-coupling reactions. While specific experimental data for this compound is not abundant, its predicted properties and the known chemistry of similar compounds suggest its utility in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. Further research into the experimental properties and reactivity of (3-Bromo-2-methylpropyl)benzene is warranted to fully explore its synthetic potential.

References

(3-Bromo-2-methylpropyl)benzene molecular weight and formula

An In-depth Technical Guide on (3-Bromo-2-methylpropyl)benzene

This guide provides the fundamental physicochemical properties of (3-Bromo-2-methylpropyl)benzene, a halogenated alkylbenzene of interest in organic synthesis.

Core Molecular Data

The essential molecular information for (3-Bromo-2-methylpropyl)benzene is summarized below. This data is foundational for its use in further chemical reactions and analyses.

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br[1][2] |

| Molecular Weight | 213.11 g/mol [3] |

| Monoisotopic Mass | 212.02007 Da[1] |

Structural and Identifier Information

(3-Bromo-2-methylpropyl)benzene is an organic compound where a 2-methylpropyl group, substituted with a bromine atom at the third position, is attached to a benzene ring.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Mass Spectrometry Analysis of (3-Bromo-2-methylpropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (3-Bromo-2-methylpropyl)benzene. It covers the predicted fragmentation patterns under electron ionization, detailed experimental protocols for analysis, and visual representations of the fragmentation pathway and experimental workflow.

Predicted Mass Spectrometry Data

The quantitative data presented below is based on predicted fragmentation patterns for (3-Bromo-2-methylpropyl)benzene under Electron Ionization (EI) mass spectrometry. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Interpretation |

| 212/214 | Molecular Ion | [C₁₀H₁₃Br]⁺ | The intact molecule with one electron removed. The two peaks represent the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[1]. |

| 133 | [C₁₀H₁₃]⁺ | Loss of the bromine radical from the molecular ion[1]. | |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Result of benzylic cleavage, a common fragmentation pathway for alkylbenzenes, leading to a stable tropylium cation[1]. |

Experimental Protocols

A standard method for the analysis of (3-Bromo-2-methylpropyl)benzene is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol.

2.1. Sample Preparation

-

Dissolution: Dissolve the sample of (3-Bromo-2-methylpropyl)benzene in a volatile organic solvent such as dichloromethane or hexane.

-

Concentration: Adjust the concentration to approximately 1 mg/mL. For trace analysis, further dilution may be necessary.

-

Filtration: If any particulate matter is present, filter the sample through a 0.2 µm syringe filter before injection to prevent contamination of the GC column.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

2.3. Data Analysis

The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to (3-Bromo-2-methylpropyl)benzene should be examined for the characteristic molecular ion peaks (m/z 212 and 214) and the expected fragment ions.

Visualizations

3.1. Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of (3-Bromo-2-methylpropyl)benzene.

Caption: Predicted EI fragmentation of (3-Bromo-2-methylpropyl)benzene.

3.2. Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of (3-Bromo-2-methylpropyl)benzene.

Caption: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (3-Bromo-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of (3-Bromo-2-methylpropyl)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. It also includes detailed experimental protocols for obtaining an IR spectrum of a liquid sample and a logical workflow for spectral analysis.

Predicted Infrared Spectrum Analysis

(3-Bromo-2-methylpropyl)benzene is an organic compound containing an aromatic benzene ring, an aliphatic alkyl chain with a methyl group, and a carbon-bromine bond. The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of these functional groups. The predicted key spectral features are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2960-2850 | Aliphatic C-H (CH₃, CH₂, CH) | Stretch | Strong |

| 1600-1585 | Aromatic C=C | In-ring Stretch | Medium |

| 1500-1400 | Aromatic C=C | In-ring Stretch | Medium |

| 1470-1430 | Aliphatic C-H | Bend (Scissoring) | Medium |

| 1385-1365 | Aliphatic C-H (CH₃) | Bend (Umbrella) | Medium to Weak |

| 900-675 | Aromatic C-H | Out-of-plane Bend ("oop") | Strong |

| 690-515 | C-Br | Stretch | Medium to Strong |

Aromatic C-H Stretching: The absorption bands between 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.[1]

Aliphatic C-H Stretching: Strong absorption bands in the region of 2960-2850 cm⁻¹ are expected due to the stretching vibrations of the C-H bonds in the methyl and propyl groups.[2][3]

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring typically appear as two sharp bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2][3]

Aliphatic C-H Bending: Bending vibrations for the aliphatic C-H bonds are anticipated in the fingerprint region. Specifically, a scissoring vibration for CH₂ is expected around 1470-1430 cm⁻¹, and the characteristic umbrella bending of the methyl (CH₃) group should appear in the 1385-1365 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene ring.[1]

Carbon-Bromine Stretching: A medium to strong absorption band is predicted in the lower frequency region of the spectrum, between 690-515 cm⁻¹, corresponding to the C-Br stretching vibration.[1][4]

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

This section details the methodology for obtaining the infrared spectrum of a liquid sample such as (3-Bromo-2-methylpropyl)benzene using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, Thermo Nicolet)[5][6]

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide)

-

Alternatively, salt plates (e.g., NaCl, KBr) can be used for transmission measurements.[7][8]

Procedure for ATR-FTIR:

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This allows the instrument to subtract any environmental interferences (e.g., CO₂, water vapor).[6]

-

Sample Application: Place a small drop of the liquid (3-Bromo-2-methylpropyl)benzene directly onto the center of the ATR crystal.[6]

-

Pressure Application (if applicable): For some ATR accessories, a pressure arm is used to ensure good contact between the liquid sample and the crystal surface.[6]

-

Spectrum Acquisition: Initiate the scan. The infrared beam will pass through the ATR crystal and interact with the sample.[6] The instrument will record the interferogram and perform a Fourier transform to generate the infrared spectrum.

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).[2][3]

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7][8]

Procedure for Transmission Spectroscopy with Salt Plates:

-

Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl).[7][8]

-

Sandwiching the Sample: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[7][8]

-

Mounting: Mount the "sandwich" of salt plates in the sample holder of the spectrometer.

-

Spectrum Acquisition: Obtain the infrared spectrum.

-

Cleaning: After the analysis, disassemble the plates and clean them thoroughly with a dry solvent like isopropanol. Avoid using water as it will dissolve the salt plates.[7] Store the plates in a desiccator to keep them dry.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of (3-Bromo-2-methylpropyl)benzene.

Caption: Workflow for the IR spectroscopic analysis of (3-Bromo-2-methylpropyl)benzene.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ursinus.edu [ursinus.edu]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Bromo-2-methylpropyl)benzene in various organic solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide synthesizes information based on the well-established principles of solubility for haloalkanes and related brominated hydrocarbons. The information presented is intended to guide researchers in solvent selection for synthesis, purification, and formulation involving (3-Bromo-2-methylpropyl)benzene.

Core Concept: Solubility of Haloalkanes

(3-Bromo-2-methylpropyl)benzene belongs to the class of organic compounds known as haloalkanes. The solubility of these compounds is governed by the principle of "like dissolves like." Generally, haloalkanes are soluble in organic solvents and insoluble in water.[1][2][3] This is because the intermolecular forces in haloalkanes (dipole-dipole interactions and London dispersion forces) are comparable to those in many organic solvents.[4][5] Consequently, the energy required to break the intermolecular bonds within the haloalkane and the solvent is balanced by the energy released when new bonds are formed between the solute and solvent molecules.

Conversely, haloalkanes are typically insoluble or only sparingly soluble in water.[6][7] This is because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker dipole-dipole and dispersion interactions that would be formed between the haloalkane and water.[4]

Predicted Solubility of (3-Bromo-2-methylpropyl)benzene

Based on its chemical structure—a benzene ring attached to a brominated, branched alkyl chain—(3-Bromo-2-methylpropyl)benzene is a relatively nonpolar molecule with some polar character due to the carbon-bromine bond. Its solubility in various organic solvents can be predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility of (3-Bromo-2-methylpropyl)benzene | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl ether | High | The intermolecular forces (primarily London dispersion forces) in both the solute and the solvent are similar, leading to favorable mixing. The presence of the benzene ring in the solute enhances its solubility in aromatic solvents like toluene and benzene. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate | High to Moderate | These solvents can engage in dipole-dipole interactions with the C-Br bond of (3-Bromo-2-methylpropyl)benzene. The alkyl and aryl portions of the solute are readily solvated by the organic part of these solvents. Dichloromethane is often an excellent solvent for brominated compounds.[8] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While these solvents have polar hydroxyl groups capable of hydrogen bonding, they also have nonpolar alkyl chains that can interact with the solute. However, the strong hydrogen bonding network of the alcohol may be only partially disrupted to accommodate the haloalkane, leading to lower solubility compared to nonpolar and polar aprotic solvents. |

| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Insoluble to Very Low | The high polarity and strong hydrogen bonding of water make it a poor solvent for the relatively nonpolar (3-Bromo-2-methylpropyl)benzene.[9][10] While DMSO is a strong polar aprotic solvent, the large nonpolar structure of the solute would likely limit its solubility. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like (3-Bromo-2-methylpropyl)benzene in an organic solvent. This method is based on the standard shake-flask method.[11]

Objective: To determine the concentration of a saturated solution of (3-Bromo-2-methylpropyl)benzene in a given organic solvent at a specific temperature.

Materials:

-

(3-Bromo-2-methylpropyl)benzene

-

Selected organic solvent(s)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Pipettes and syringes

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or an HPLC system

-

Volumetric flasks and appropriate glassware for dilutions

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of (3-Bromo-2-methylpropyl)benzene to a known volume of the selected organic solvent in a flask. The amount of solute should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Seal the flask tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solvent is fully saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved (3-Bromo-2-methylpropyl)benzene to settle to the bottom of the flask, leaving a clear saturated solution above it. It is crucial that the temperature remains constant during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. Be cautious not to disturb the undissolved solute.

-

Dilution: Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical instrument's linear range.

-

Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC). The concentration of (3-Bromo-2-methylpropyl)benzene in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

-

Calculation: Calculate the solubility of (3-Bromo-2-methylpropyl)benzene in the organic solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Experimental Workflow Diagram

Caption: A general workflow for the experimental determination of solubility.

Logical Relationship of Solubility Principles

The decision-making process for predicting the solubility of a compound like (3-Bromo-2-methylpropyl)benzene is based on the interaction of molecular properties of both the solute and the solvent.

Caption: Relationship between molecular properties and predicted solubility.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. 1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | 1488005-73-7 | Benchchem [benchchem.com]

- 9. (3-Bromo-2-methylpropyl)benzene | 68996-14-5 | Benchchem [benchchem.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Isomers of bromo-methyl-propyl benzene

An In-depth Technical Guide to the Isomers of Bromo-methyl-propyl Benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of bromo-methyl-propyl benzene, a class of compounds with significant potential in organic synthesis and as intermediates in the development of pharmaceuticals and agrochemicals. The document details the physicochemical properties, spectroscopic data, and synthetic methodologies for key isomers, presented in a format designed for clarity and ease of comparison.

The structural diversity of bromo-methyl-propyl benzene arises from the different possible arrangements of the bromo, methyl, and propyl (n-propyl or isopropyl) groups on the benzene ring, as well as the potential for bromination on the alkyl side chains. A systematic enumeration of these isomers is crucial for understanding their distinct properties and reactivity.

The isomers can be broadly categorized based on the propyl substituent (isopropyl or n-propyl) and the location of the bromine atom (on the aromatic ring or on a side chain).

Logical Relationships of Isomer Categories

Isomers with an Isopropyl Group (Cymene Derivatives)

Cymene (isopropylmethylbenzene) exists as three isomers: ortho-, meta-, and para-cymene. Bromination of these precursors on the aromatic ring leads to several distinct isomers.

Physicochemical Properties of Ring-Brominated Cymene Isomers

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Bromo-1-isopropyl-4-methylbenzene | 2437-76-5 | C₁₀H₁₃Br | 213.11 | 234 | 1.267 |

| 4-Bromo-1-isopropyl-2-methylbenzene | 17821-06-6 | C₁₀H₁₃Br | 213.11 | ~200 | ~1.3 |

Experimental Protocols: Synthesis of Ring-Brominated Cymene Isomers

Objective: To synthesize ring-brominated cymene derivatives via electrophilic aromatic substitution.

General Workflow:

Detailed Protocol (Example: Synthesis of 4-Bromo-1-isopropyl-2-methylbenzene):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-isopropyl-2-methylbenzene.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromination: Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired isomer.[1]

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), the isopropyl methyl protons (a doublet), and the methyl protons on the ring (a singlet). The chemical shifts and splitting patterns of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the substituted and unsubstituted aromatic carbons and the aliphatic carbons of the isopropyl and methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of bromocymene isomers will exhibit characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns often involve the loss of a methyl group (M-15) or an isopropyl group (M-43).

Isomers with Side-Chain Bromination

Bromination can also occur on the alkyl side chains, typically at the benzylic position, which is activated by the aromatic ring. This is usually achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN).[2]

Physicochemical Properties of Side-Chain Brominated Isomers

Quantitative data for many of the side-chain brominated isomers is less readily available in public databases and often requires targeted synthesis and characterization.

Experimental Protocols: Synthesis of Side-Chain Brominated Isomers

Objective: To achieve selective bromination at the benzylic position of a methylpropylbenzene isomer.

General Workflow for Benzylic Bromination:

Detailed Protocol (Example: Benzylic Bromination of p-Cymene):

-

Reaction Setup: In a round-bottom flask, dissolve p-cymene in a suitable solvent like carbon tetrachloride (note: use of CCl₄ is now restricted in many labs due to toxicity; alternative solvents like cyclohexane can be used).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Initiation: Heat the mixture to reflux or expose it to UV light to initiate the radical chain reaction.

-

Reaction Monitoring: Follow the reaction's progress by monitoring the disappearance of the starting material using GC or TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

-

Purification: Purify the resulting benzylic bromide by vacuum distillation or column chromatography. The product may be unstable and should be handled with care.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The key diagnostic signal for benzylic bromination on the methyl group is the disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br group at a downfield chemical shift (typically 4.0-4.5 ppm). For bromination at the isopropyl benzylic position, the methine septet is replaced by a singlet for the -C(Br)(CH₃)₂ group, and the methyl doublet is replaced by a singlet.

-

¹³C NMR: The carbon attached to the bromine will show a significant downfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will be similar to the ring-brominated isomers, but the C-Br stretching vibration may be more pronounced.

Mass Spectrometry (MS): The mass spectrum will show the characteristic M⁺ and M+2 isotope pattern for bromine. The fragmentation pattern will be significantly different from the ring-brominated isomers, with a prominent peak corresponding to the loss of a bromine radical to form a stable benzylic carbocation.

Conclusion

The isomers of bromo-methyl-propyl benzene represent a diverse set of molecules with varied physicochemical and spectroscopic properties. The synthetic route to a specific isomer is dictated by the desired position of the bromine atom. Electrophilic aromatic substitution is employed for ring bromination, while radical-initiated reactions with NBS are used for selective side-chain bromination. Careful control of reaction conditions is essential to achieve high yields and selectivity. The detailed characterization data provided in this guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Navigating the Safety and Handling of (3-Bromo-2-methylpropyl)benzene: A Technical Guide for Researchers

For research and development purposes only. Not for human or veterinary use.

Physicochemical and Toxicological Profile

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol .[1] While detailed experimental data is limited, the following tables summarize the available predicted and known properties.

Table 1: Physicochemical Properties of (3-Bromo-2-methylpropyl)benzene [1]

| Property | Value | Source |

| CAS Number | 68996-14-5 | [1] |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| Appearance | Colorless liquid | Predicted[1] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Insoluble in water; soluble in organic solvents | Predicted[1] |

Table 2: Toxicological Data Summary (Predicted and Inferred)

| Hazard Category | GHS Classification (Inferred) | Potential Health Effects |

| Acute Toxicity (Oral) | No data available | Harmful if swallowed. |

| Acute Toxicity (Dermal) | No data available | May be harmful in contact with skin. |

| Acute Toxicity (Inhalation) | No data available | May cause respiratory irritation. |

| Skin Corrosion/Irritation | Causes skin irritation | Redness, pain, and inflammation of the skin. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Redness, pain, and watering of the eyes. |

| Carcinogenicity | No data available | Not classified. |

| Mutagenicity | No data available | Not classified. |

| Reproductive Toxicity | No data available | Not classified. |

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards associated with halogenated organic compounds, strict adherence to safety protocols is mandatory when handling (3-Bromo-2-methylpropyl)benzene. The following workflow outlines the essential precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

First Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid responses.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Reactivity

(3-Bromo-2-methylpropyl)benzene, as a halogenated alkylbenzene, is a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around the carbon-bromine bond, making it a substrate for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[1]

Elimination Reactions: In the presence of a strong base, (3-Bromo-2-methylpropyl)benzene can undergo elimination reactions to form an alkene.

Experimental Synthesis: One potential synthetic route to (3-Bromo-2-methylpropyl)benzene involves the reaction of (2-methylpropyl)benzene with a brominating agent.[1]

Note on Experimental Design: Due to the limited availability of specific experimental data, researchers should conduct small-scale pilot reactions to determine optimal conditions and assess potential hazards before scaling up. All reactions should be performed in a well-ventilated fume hood, and appropriate measures should be in place to handle any potential exothermic events or the release of hazardous byproducts.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a summary of the available safety and handling information for (3-Bromo-2-methylpropyl)benzene. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most current and complete safety information available and adhere to the highest standards of laboratory safety.

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of (3-Bromo-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene.[1] Compounds in this class serve as important precursors in a variety of chemical transformations, primarily due to the reactivity imparted by the halogen atom, which makes them good electrophiles for nucleophilic substitution reactions.[1] Given its potential utility in synthesis, a thorough understanding of its potential hazards is critical for ensuring laboratory safety and for the toxicological assessment of any final products derived from it. Due to the absence of specific toxicological studies on this compound, this document employs a read-across approach, leveraging data from structurally related molecules to infer potential hazards.

Hazard Assessment via Read-Across from Structural Analogs

The principle of read-across in toxicology allows for the prediction of the toxicity of a substance by using data from structurally similar chemicals. Below is a summary of the known hazards of compounds structurally analogous to (3-Bromo-2-methylpropyl)benzene.

Data Presentation: Summary of GHS Hazard Classifications for Structural Analogs

| Chemical Name | CAS Number | Molecular Formula | GHS Hazard Statements | Source |

| (1-Bromo-2-methylpropyl)benzene | 57181-82-5 | C₁₀H₁₃Br | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Bromobenzene | 108-86-1 | C₆H₅Br | H226: Flammable liquid and vaporH315: Causes skin irritationH411: Toxic to aquatic life with long lasting effects | |

| (3-Bromopropyl)benzene | 637-59-2 | C₉H₁₁Br | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| 3-Bromo-2-methylpropene | 1458-98-6 | C₄H₇Br | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [4] |

Based on this read-across analysis, it is prudent to handle (3-Bromo-2-methylpropyl)benzene as a substance that is potentially irritating to the skin, eyes, and respiratory tract. The presence of the alkylbenzene moiety and the bromine atom suggests a potential for these effects.

Toxicological Profile of Brominated Benzenes

The broader class of brominated benzenes has been studied for its toxicological effects, particularly hepatotoxicity.

Hepatotoxicity

A study on various brominated benzenes in mice revealed a relationship between the chemical structure and hepatotoxic effects.[5] Key findings from this research include:

-

Glutathione Depletion: All tested brominated benzenes caused a decrease in liver glutathione (GSH) levels shortly after administration.[5] GSH is a critical antioxidant, and its depletion is an early indicator of cellular stress and potential organ damage.

-

Enzyme Level Alterations: Certain brominated benzenes, such as bromobenzene (BB) and 1,2-dibromobenzene (1,2-dBB), led to significant increases in serum alanine aminotransferase (ALT) activity, a biomarker for liver damage.[5]

-

Histopathological Changes: Compounds like BB and 1,2-dBB resulted in coagulative or haemorrhagic necrosis in the central lobular zone of the liver.[5]

While the acute toxicity of brominated benzenes tends to decrease with an increasing number of bromine atoms, the single bromine atom on the alkyl chain of (3-Bromo-2-methylpropyl)benzene warrants caution regarding potential liver toxicity.[5]

Proposed Experimental Workflow for Toxicological Evaluation

For a novel compound like (3-Bromo-2-methylpropyl)benzene with limited toxicological data, a structured, tiered approach to testing is recommended. The following outlines a potential experimental workflow.

Experimental Protocols

-

In Silico Assessment:

-

Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, skin/eye irritation, and systemic toxicity.[6][7][8] This step helps in prioritizing subsequent in vitro and in vivo assays.[7][8]

-

-

In Vitro Assays:

-

Cytotoxicity:

-

Protocol: Expose relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) to a range of concentrations of the test compound. Cell viability can be assessed using assays like the MTT or LDH release assays.

-

-

Genotoxicity:

-

Protocol: Conduct an Ames test using various strains of Salmonella typhimurium to assess point mutations. Additionally, an in vitro micronucleus test on mammalian cells (e.g., CHO or TK6 cells) can be performed to detect chromosomal damage.

-

-

Skin and Eye Irritation:

-

Protocol: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) for skin irritation testing and reconstructed human cornea-like epithelium (RhCE) models for eye irritation assessment, following OECD test guidelines.

-

-

-

Acute Systemic Toxicity (In Vivo):

-

Protocol: If necessary based on the results of in vitro testing and intended use, perform an acute oral toxicity study in rodents (e.g., rats or mice) following a guideline such as OECD 423 (Acute Toxic Class Method). This involves a stepwise dosing procedure to minimize animal usage while determining a dose range for lethality (LD50). Key observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.

-

Caption: Tiered experimental workflow for toxicological assessment.

The Role of In Silico Toxicology

In the absence of empirical data, in silico (computational) toxicology provides a crucial first step in assessing the potential hazards of a chemical.[6][7][8] These methods use computer models to predict the toxicity of a substance based on its chemical structure.[6]

Methodology

-

Data Input: The primary input is the chemical structure of (3-Bromo-2-methylpropyl)benzene, typically in a format like SMILES or InChI.

-

Modeling Approaches:

-

Expert Rule-Based Systems: These systems contain structural alerts (toxicophores) that are known to be associated with specific types of toxicity. The software screens the chemical's structure for the presence of these alerts.

-

Statistical-Based (QSAR) Models: These models are built from large datasets of chemicals with known toxicological properties. They identify statistical correlations between structural features (descriptors) and toxicity, allowing for predictions for new chemicals.

-

-

Endpoints Predicted: A wide range of toxicological endpoints can be predicted, including carcinogenicity, mutagenicity, skin sensitization, and aquatic toxicity.[7]

Caption: Workflow for in silico toxicological prediction.

Conclusion

While specific toxicological data for (3-Bromo-2-methylpropyl)benzene is currently unavailable, a read-across analysis from structurally similar compounds suggests that it should be handled as a potential skin, eye, and respiratory irritant. The broader class of brominated benzenes is associated with potential hepatotoxicity, primarily through mechanisms involving oxidative stress. For definitive risk assessment, the proposed tiered experimental workflow, beginning with in silico modeling and progressing to in vitro and, if necessary, in vivo studies, is strongly recommended. This approach ensures a data-driven evaluation of the compound's safety profile, which is essential for professionals in research and drug development.

References

- 1. (3-Bromo-2-methylpropyl)benzene | 68996-14-5 | Benchchem [benchchem.com]

- 2. (1-Bromo-2-methylpropyl)benzene | C10H13Br | CID 12705531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 8. jscimedcentral.com [jscimedcentral.com]

Stability and Storage of (3-Bromo-2-methylpropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (3-Bromo-2-methylpropyl)benzene. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of organic chemistry, information on structurally similar alkyl bromides, and standardized protocols for stability testing of chemical reagents and pharmaceutical substances.

Chemical Properties and Inherent Stability

(3-Bromo-2-methylpropyl)benzene is a halogenated aromatic hydrocarbon. The presence of a bromine atom on the alkyl side chain makes the molecule susceptible to nucleophilic substitution and elimination reactions. The stability of the compound is influenced by several factors, including temperature, light, moisture, and the presence of other chemical agents.

Table 1: General Chemical and Physical Properties of (3-Bromo-2-methylpropyl)benzene and Related Compounds

| Property | (3-Bromo-2-methylpropyl)benzene | General Alkyl Bromides |

| Molecular Formula | C₁₀H₁₃Br | Varies |

| Molecular Weight | 213.11 g/mol | Varies |

| Appearance | Likely a colorless to pale yellow liquid | Colorless to yellow liquids or solids[1] |

| Solubility | Insoluble in water, soluble in organic solvents | Generally have limited solubility in water[1] |

| Reactivity | Susceptible to nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E₁/E₂) reactions.[2] | Prone to nucleophilic substitution and elimination reactions.[2] |

Recommended Storage Conditions

To ensure the long-term integrity and purity of (3-Bromo-2-methylpropyl)benzene, the following storage conditions are recommended based on general guidelines for alkyl halides and other light- and air-sensitive reagents.

Table 2: Recommended Storage and Handling Conditions for (3-Bromo-2-methylpropyl)benzene

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and reduce vapor pressure.[3] |

| Light | Store in an amber or opaque, tightly sealed container.[3] | To prevent photo-induced degradation, which can proceed via free radical mechanisms. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed glass or other inert material. | To prevent evaporation and contamination.[3][4] |

| Ventilation | Store in a well-ventilated area.[3][5][6][7][8] | To safely dissipate any vapors that may be released.[1][3][5][6][7][8] |

Potential Degradation Pathways

The primary degradation pathways for (3-Bromo-2-methylpropyl)benzene are expected to be hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis

In the presence of water, (3-Bromo-2-methylpropyl)benzene can undergo hydrolysis to form the corresponding alcohol, 2-methyl-3-phenyl-1-propanol, and hydrobromic acid. This reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the conditions.

Figure 1: Simplified Hydrolysis Pathways for (3-Bromo-2-methylpropyl)benzene.

Photodegradation

Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of free radicals. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Figure 2: General Photodegradation Pathway of (3-Bromo-2-methylpropyl)benzene.

Thermal Degradation

At elevated temperatures, (3-Bromo-2-methylpropyl)benzene can undergo thermal decomposition. A likely pathway is elimination to form an alkene and hydrogen bromide.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of (3-Bromo-2-methylpropyl)benzene. These protocols are based on ICH guidelines for stability testing of new drug substances and products.

General Forced Degradation Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Figure 3: General Workflow for a Forced Degradation Study.

Specific Stress Conditions

Table 3: Example Stress Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24, 48, 72 hours). |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified period. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period. |

| Thermal Degradation | Store the solid compound or a solution in a sealed container at elevated temperatures (e.g., 60°C, 80°C) for a specified period. |

| Photostability | Expose the compound (solid or in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control should be maintained in parallel. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. Gas chromatography (GC) is a suitable technique for analyzing volatile and semi-volatile halogenated hydrocarbons.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD). GC-ECD is particularly sensitive to halogenated compounds.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Method: Develop a temperature gradient method to ensure separation of the parent compound from potential degradation products.

-

Quantification: Use an internal or external standard method for accurate quantification of the remaining parent compound and the formation of degradation products.

Conclusion

While specific stability data for (3-Bromo-2-methylpropyl)benzene is not extensively documented in publicly available literature, its chemical structure suggests susceptibility to degradation via hydrolysis, photodegradation, and thermal decomposition. Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial for maintaining its purity and stability. The provided experimental protocols, based on established guidelines, offer a framework for researchers to conduct their own stability assessments and develop appropriate handling and storage procedures. It is imperative for users to perform their own risk assessments and stability studies to ensure the material's suitability for their specific applications.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 3. aromatic compounds - Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. The thermal degradation process of tetrabromobisphenol A [arpi.unipi.it]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sgs.com [sgs.com]

- 8. aarf.asia [aarf.asia]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Bromo-2-methylpropyl)benzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step protocol for the synthesis of (3-bromo-2-methylpropyl)benzene, a valuable building block in organic synthesis, starting from benzene. The outlined synthetic strategy involves a sequence of well-established organic reactions to construct the target molecule's carbon skeleton and introduce the required functional groups in a controlled manner.

The overall synthetic pathway is as follows:

-

Friedel-Crafts Alkylation: Formation of toluene from benzene.

-

Radical Bromination: Synthesis of benzyl bromide from toluene.

-

Grignard Reagent Formation: Preparation of benzylmagnesium bromide.

-

Conjugate Addition: Carbon-carbon bond formation via Michael addition to methyl methacrylate.

-

Ester Reduction: Conversion of the methyl ester to a primary alcohol using a powerful reducing agent.

-

Alcohol Bromination: Final conversion of the primary alcohol to the target alkyl bromide.

Each step is detailed with specific experimental protocols, reagent quantities, and reaction conditions. Safety precautions must be observed throughout the synthesis due to the use of hazardous materials.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

This reaction involves the electrophilic substitution of a methyl group onto the benzene ring using a methyl halide and a Lewis acid catalyst.[1][2]

Protocol:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 147 g, 1.1 mol).

-

Add dry benzene (250 mL, 2.8 mol) to the flask and cool the mixture in an ice bath.

-

Slowly add chloromethane (CH₃Cl, 55.5 g, 1.1 mol) through the dropping funnel over a period of 1 hour while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture over 500 g of crushed ice with vigorous stirring.

-

Separate the organic layer, wash with 10% HCl (2 x 100 mL), followed by water (100 mL), and finally with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene by distillation.

-

Distill the residue to obtain pure toluene.

| Reagent/Parameter | Value | Reference |

| Benzene | 2.8 mol | [1][3] |

| Chloromethane | 1.1 mol | [1][3] |

| Aluminum Chloride | 1.1 mol | [1][3] |

| Temperature | 0-10°C, then RT | [4] |

| Reaction Time | 3 hours | [4] |

| Typical Yield | ~60% | [3] |

Step 2: Radical Bromination of Toluene to Benzyl Bromide

This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of toluene.[5][6]

Protocol:

-

In a 500 mL round-bottom flask, combine toluene (92.1 g, 1.0 mol), N-bromosuccinimide (NBS, 178 g, 1.0 mol), and carbon tetrachloride (CCl₄, 250 mL).

-

Add a radical initiator, such as benzoyl peroxide (2.4 g, 0.01 mol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Irradiate the flask with a 100W lamp to facilitate the initiation.

-

Continue refluxing for 3-4 hours or until the denser succinimide floats to the surface.

-

Cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and dry over anhydrous calcium chloride (CaCl₂).

-

Remove the solvent by rotary evaporation. The crude benzyl bromide can be purified by vacuum distillation.

| Reagent/Parameter | Value | Reference |

| Toluene | 1.0 mol | [6][7] |

| N-Bromosuccinimide (NBS) | 1.0 mol | [6][7] |

| Benzoyl Peroxide | 0.01 mol | [5] |

| Solvent | CCl₄ | [6] |

| Reaction Time | 3-4 hours | [6] |

| Typical Yield | ~80-85% | [8] |

Step 3: Preparation of Benzylmagnesium Bromide

This protocol describes the formation of a Grignard reagent, a potent organometallic nucleophile, from benzyl bromide.[9][10]

Protocol:

-

Set up a flame-dried 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (26.7 g, 1.1 mol) in the flask.

-

Add 50 mL of anhydrous diethyl ether (Et₂O) to the flask.

-

Dissolve benzyl bromide (171 g, 1.0 mol) in 200 mL of anhydrous Et₂O and place it in the dropping funnel.

-

Add a small portion (~10 mL) of the benzyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction initiates (indicated by bubbling and cloudiness), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent and should be used immediately.[11]

| Reagent/Parameter | Value | Reference |

| Benzyl Bromide | 1.0 mol | [9] |

| Magnesium Turnings | 1.1 mol | [9] |

| Solvent | Anhydrous Diethyl Ether | [10] |

| Reaction Time | ~2 hours | [12] |

| Typical Yield | ~80-90% (Assumed) | [12] |

Step 4: Conjugate Addition to Methyl Methacrylate

The nucleophilic benzyl group from the Grignard reagent adds to the β-carbon of the α,β-unsaturated ester in a Michael-type 1,4-addition.

Protocol:

-

In a flame-dried 1 L three-necked flask under a nitrogen atmosphere, prepare a solution of methyl methacrylate (100.1 g, 1.0 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add copper(I) iodide (CuI, 9.5 g, 0.05 mol) to the flask.

-